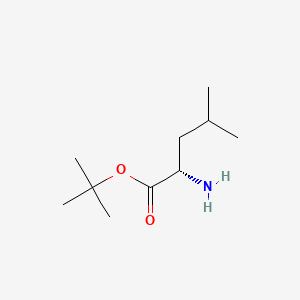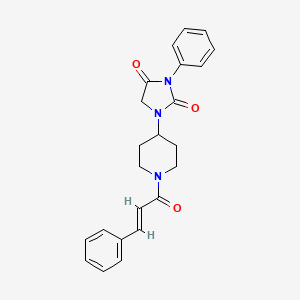![molecular formula C13H20N4O B2846537 3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole CAS No. 2201256-73-5](/img/structure/B2846537.png)
3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and oxadiazole rings. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . Oxadiazole rings can be synthesized through the cyclization of a hydrazide with a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and oxadiazole rings would contribute to the aromaticity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and oxadiazole rings. Pyrroles are known to undergo electrophilic substitution reactions at the 2-position . Oxadiazoles can participate in a variety of reactions, including nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including those with 1,2,4-oxadiazole and pyrrolo moieties, has been a significant area of interest due to their diverse biological activities. For instance, a study by Dürüst et al. (2012) explored the anti-protozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, showcasing the potential of these compounds in addressing protozoal infections and cancer treatment (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012). Similarly, the synthesis of pyrrolo[3,2-c]carbazole-2-carbohydrazides and their oxadiazole derivatives has been reported to exhibit promising antibacterial activity against multi-drug resistant pathogens, underscoring the importance of these compounds in developing new antibacterial agents (Saglam, M. F., Gündoğdu, A., Hora, M., Kandemir, H., & Sengul, I. F., 2021).
Anticancer Potential
The anticancer potential of 1,3,4-oxadiazoles and related heterocycles has been extensively studied, with various derivatives demonstrating moderate to significant cytotoxicity against different cancer cell lines. For example, compounds synthesized with a focus on the tetrahydropyridine (THP) and 1,3,4-oxadiazole moieties have shown promising anti-cancer activities, indicating the potential for further exploration in cancer therapy (Redda, K., & Gangapuram, M., 2007).
Antimicrobial Applications
Research into the antimicrobial efficacy of 1,3,4-oxadiazole derivatives continues to yield promising results. Krolenko et al. (2016) synthesized new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives that exhibited strong antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Krolenko, K., Vlasov, S., & Zhuravel, I. A., 2016).
properties
IUPAC Name |
3-[(5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9-14-13(15-18-9)8-16-4-10-6-17(12-2-3-12)7-11(10)5-16/h10-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHKBNJWVPTAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CC3CN(CC3C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

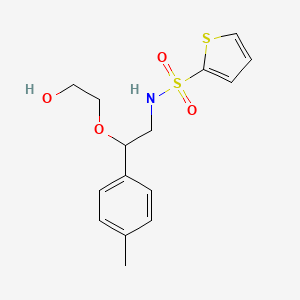
![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
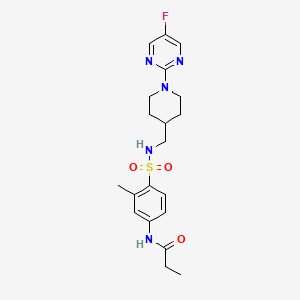
![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)
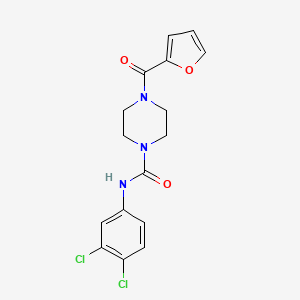
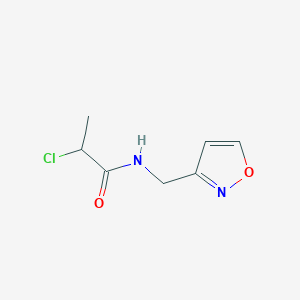
![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)
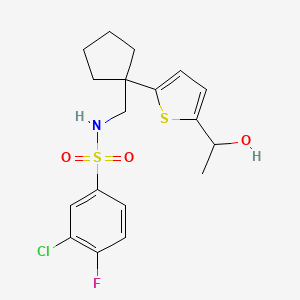
![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)
![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)
